molecular formula C13H18ClNO3 B1602509 tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate CAS No. 864539-93-5

tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate

Cat. No. B1602509
M. Wt: 271.74 g/mol
InChI Key: CNLKQPJDVIZOOZ-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate is a chemical compound with the following properties:



  • Chemical Formula : C17H18ClNO

  • Molecular Weight : 287.792 g/mol

  • CAS Number : 129488-44-4

  • Linear Formula : C17H18ClNO



Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl isocyanate with 2-(4-chlorophenyl)-2-hydroxyethylamine. The resulting carbamate is a white crystalline solid.



Molecular Structure Analysis

The molecular structure consists of a tert-butyl group (tert-C4H9) attached to an N-carbamate group, which in turn is linked to a 2-(4-chlorophenyl)-2-hydroxyethyl moiety. The chlorophenyl group contributes to its hydrophobic character.



Chemical Reactions Analysis


  • Hydrolysis : The compound can undergo hydrolysis in aqueous conditions, yielding the corresponding amine and tert-butanol.

  • Esterification : Reaction with acid chlorides can lead to ester formation.

  • Amide Formation : It can react with primary amines to form amides.



Physical And Chemical Properties Analysis


  • Appearance : White crystalline solid

  • Melting Point : Varies depending on the crystalline form

  • Solubility : Soluble in organic solvents (e.g., acetone, dichloromethane)

  • Stability : Stable under normal conditions


Safety And Hazards


  • Toxicity : Limited information is available, but caution should be exercised.

  • Handling : Use appropriate protective equipment (gloves, goggles) during handling.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Further research is needed to explore its potential applications, biological activity, and safety profile. Investigating its interactions with biological targets and pharmacological properties could provide valuable insights.


properties

IUPAC Name

tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLKQPJDVIZOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585651
Record name tert-Butyl [2-(4-chlorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine

CAS RN

864539-93-5
Record name tert-Butyl [2-(4-chlorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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